p-Hexyloxybenzyliden-p-butylanilin

Übersicht

Beschreibung

p-Hexyloxybenzylidene p-butylaniline: is a thermotropic liquid crystal compound known for its unique mesomorphic properties. It is widely studied in the field of liquid crystal research due to its ability to exhibit various liquid crystalline phases, including nematic and smectic phases .

Wissenschaftliche Forschungsanwendungen

p-Hexyloxybenzylidene p-butylaniline has several scientific research applications, including:

Liquid Crystal Displays (LCDs): Due to its liquid crystalline properties, it is used in the development of LCD technology.

Magnetic Nanoparticles: It is used in the study of composites with magnetic nanoparticles to enhance liquid crystal properties.

Thermal Analysis: The compound is used in thermal analysis studies to understand phase transitions and thermal stability.

Material Science: It is used in the development of advanced materials with specific optical and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-butylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The solvent used is usually ethanol or methanol. The reaction mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired product .

Industrial Production Methods: Industrial production of p-Hexyloxybenzylidene p-butylaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: p-Hexyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Wirkmechanismus

The mechanism of action of p-Hexyloxybenzylidene p-butylaniline involves its ability to align its molecules in specific orientations under the influence of external stimuli, such as electric or magnetic fields. This alignment results in changes in the optical properties of the material, making it useful in display technologies. The molecular targets include the liquid crystal phases, and the pathways involve the interaction of the compound with external fields to induce phase transitions .

Vergleich Mit ähnlichen Verbindungen

- p-Octyloxybenzylidene p-butylaniline

- p-Decyloxybenzylidene p-butylaniline

- p-Dodecyloxybenzylidene p-butylaniline

Comparison: p-Hexyloxybenzylidene p-butylaniline is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with longer alkoxy chains, it exhibits different phase transition temperatures and thermal stability. This makes it suitable for specific applications where precise control of liquid crystalline phases is required .

Biologische Aktivität

p-Hexyloxybenzylidene p-butylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

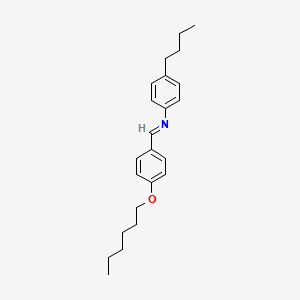

p-Hexyloxybenzylidene p-butylaniline is a member of the benzylidene aniline family, characterized by a hexyloxy group and a butylaniline moiety. Its chemical formula is with a molecular weight of approximately 357.53 g/mol. The presence of long alkyl chains enhances its solubility in organic solvents and may influence its biological interactions.

The biological activity of p-Hexyloxybenzylidene p-butylaniline can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects. For instance, it may target kinases that are crucial for tumor growth and survival.

- Receptor Modulation : It can bind to receptors, potentially modulating signaling pathways that regulate cell function and behavior. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Anticancer Properties

Research indicates that p-Hexyloxybenzylidene p-butylaniline exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that the compound reduced cell viability in breast cancer cell lines by inducing G1 phase arrest .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro tests reveal that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of p-Hexyloxybenzylidene p-butylaniline on MCF-7 breast cancer cells. The findings indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in promoting programmed cell death .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Effectiveness : Time-kill assays demonstrated a rapid bactericidal effect within 2 hours of exposure .

Comparative Analysis

To better understand the unique properties of p-Hexyloxybenzylidene p-butylaniline, a comparison with similar compounds was conducted:

| Compound | Anticancer Activity | Antimicrobial Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|---|

| p-Hexyloxybenzylidene p-butylaniline | Yes | Yes | 15 | 32 |

| p-Octyloxybenzylidene p-octylaniline | Moderate | Yes | 25 | 64 |

| p-Pentyloxybenzylidene p-pentylaniline | Low | Moderate | 40 | 128 |

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-1-(4-hexoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTFLWMDAFOTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-11-1 | |

| Record name | N-p-n-Hexyloxybenzylidene-p'-n-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.